2-Butyl-3-methylpyrazine

Beschreibung

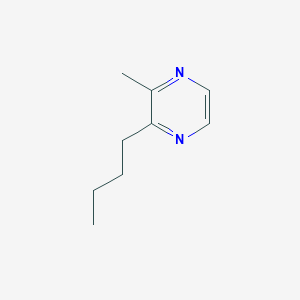

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-butyl-3-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-4-5-9-8(2)10-6-7-11-9/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSIKJPEFMMRHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=CN=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065987 | |

| Record name | Pyrazine, 2-butyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15987-00-5 | |

| Record name | 2-Butyl-3-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15987-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine, 2-butyl-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015987005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-butyl-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, 2-butyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butyl-3-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZINE, 2-BUTYL-3-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLG6RBP4ZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Properties

2-Butyl-3-methylpyrazine is a heterocyclic aromatic organic compound belonging to the pyrazine (B50134) family. nih.gov These are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 4. nih.gov The structure of this compound specifically consists of a pyrazine ring substituted with a butyl group at the second position and a methyl group at the third position. nih.gov

This compound typically appears as a colorless to light yellow or brown clear liquid. researchgate.netresearchgate.net It is soluble in organic solvents but has low solubility in water. researchgate.net At room temperature, it is a relatively stable compound, which is advantageous for its storage and use. researchgate.net

Table 1: of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄N₂ |

| Molecular Weight | 150.22 g/mol |

| CAS Number | 15987-00-5 |

| Appearance | Colorless to light yellow/brown clear liquid |

| Boiling Point | 212-215.3 °C at 760 mmHg |

| Density | 0.95 g/cm³ |

| Refractive Index | 1.49-1.495 |

| Flash Point | 83 °C |

| LogP (o/w) | 2.1 |

| Vapor Pressure | 0.217 mmHg at 25°C |

This table is populated with data from multiple sources. researchgate.netunimas.myusda.govsemanticscholar.org

Occurrence and Biogenesis of 2 Butyl 3 Methylpyrazine

Natural Occurrence and Distribution

2-Butyl-3-methylpyrazine has been identified as a naturally occurring volatile compound in several food products, where it imparts characteristic nutty, roasted, and earthy aromas. Its distribution is largely associated with foods that undergo roasting, fermentation, or other thermal processing steps.

Table 1: Occurrence of this compound and Related Alkylpyrazines in Various Food Products

| Food Product | Compound | Reported Presence/Concentration | Reference |

|---|---|---|---|

| Cocoa | This compound | 1 mg/kg | tugraz.at |

| Coffee | This compound | Identified as a flavor component | chemhub.com |

| Bakery Products | This compound | Utilized as a flavor component | chemhub.com |

| Roasted Nuts | 2-Isobutyl-3-methylpyrazine | Identified as a volatile compound | nih.gov |

| Processed Meat | 2-Isobutyl-3-methylpyrazine | Used as an antimicrobial agent and flavor component | nih.gov |

This compound is characteristic of foods that have undergone fermentation and roasting. It is listed as a flavoring agent found in coffee. tugraz.at The roasting process, in particular, provides the necessary thermal energy for the Maillard reaction to generate a significant quantity of pyrazines. The compound is also utilized in flavor formulations for bakery products and products with nutty profiles. chemhub.com

Furthermore, the closely related isomer, 2-isobutyl-3-methylpyrazine, has been identified in roasted nuts and has been studied for its application in processed meat products. nih.gov The formation of such alkylpyrazines is a hallmark of the roasting process in nuts, contributing to their desirable flavor profiles. nih.gov Additionally, certain bacteria involved in fermentation processes have been shown to produce alkylpyrazines. For instance, Paenibacillus aceti, isolated from a solid-state acetic acid fermentation culture, is capable of producing 2-isobutyl-3-methylpyrazine, indicating that microbial pathways can also lead to the formation of these compounds. researchgate.net

While the biosynthesis of pyrazines is known to occur in various microorganisms, including bacteria and fungi, the specific identification of this compound in coastal microbial communities is not well-documented in current scientific literature. However, research has noted the presence of pyrazine (B50134) metabolites in the volatile profiles of marine bacteria. Specifically, species such as Sulfitobacter pontiacus from the North Sea and members of the Roseobacter clade have been recorded to produce pyrazine-related compounds. tugraz.at This suggests that the potential for pyrazine biosynthesis exists within marine microbial ecosystems, although the production of this compound itself has not been explicitly confirmed in these environments.

Biosynthetic Pathways and Precursors

The primary route for the formation of this compound in food is the Maillard reaction. This non-enzymatic browning reaction is responsible for the color and flavor of a wide range of cooked foods.

The Maillard reaction is initiated by the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, peptide, or protein. nih.gov This initial step is followed by a series of complex reactions, including rearrangements, dehydrations, and fragmentations, which ultimately lead to the formation of hundreds of different flavor compounds, including pyrazines.

Alkylpyrazines are formed through the condensation of two α-aminocarbonyl intermediates, which are derived from the Strecker degradation of amino acids. The specific side chains (alkyl groups) on the resulting pyrazine ring are determined by the precursor amino acids and the carbonyl compounds involved. For this compound, the formation would require precursors that can provide a butyl group and a methyl group. While the precise precursors are not definitively established for this specific compound in all food systems, the general mechanism involves the reaction of amino acids with dicarbonyl compounds generated from sugar degradation. researchgate.netresearchgate.net Lysine has been identified as a highly reactive amino acid that yields significant amounts of alkylpyrazines during the Maillard reaction. researchgate.net

A specific example of precursor influence on the formation of this compound comes from research on the use of hydrolyzed tobacco F1 protein. A study demonstrated that the addition of hydrolyzed F1 protein as a source of free amino acids to a reaction with sugars derived from tobacco cellulose significantly increased the number of pyrazines with branched alkyl chains, including this compound. researchgate.net

In this model system, reactions were carried out at 120°C. The results clearly showed that the presence of the amino acid mixture from the hydrolyzed protein was crucial for the formation of more complex pyrazines compared to reactions without the added amino acids. researchgate.net This research highlights that the specific composition of the amino acid source can direct the Maillard reaction towards the synthesis of particular pyrazine derivatives. The use of glucose from tobacco cellulose in these reactions further illustrates that various reducing sugars can act as effective precursors in pyrazine formation. researchgate.net

Influence of Sugar Sources (e.g., Glucose from Tobacco Cellulose)

The formation of this compound is notably influenced by the availability and type of sugar sources, which act as essential precursors in the Maillard reaction. Research has demonstrated that sugars derived from tobacco cellulose can effectively serve as a reactant in the synthesis of a variety of pyrazines, including those with branched alkyl chains like this compound. researchgate.net In a study utilizing sugars from tobacco cellulose, ammonium hydroxide, and hydrolyzed tobacco F1 protein as an amino acid source, the addition of the hydrolyzed protein led to an increased number of pyrazines with branched alkyl chains. researchgate.net

The reaction, when conducted at 120 °C, showed that glucose prepared from tobacco cellulose can be used similarly to high fructose corn syrup to generate flavor compounds through Amadori and Maillard reactions. researchgate.net A reduction in the reaction temperature from 120 °C to 100 °C resulted in a significant 50% decrease in the total pyrazine yield, although the qualitative array of pyrazines produced did not show a noticeable difference. researchgate.net This underscores the critical role of temperature in conjunction with the sugar source in maximizing the yield of pyrazine compounds.

Impact of α-Hydroxyketones as Co-reagents

The synthesis of pyrazines can be significantly influenced by the use of α-hydroxyketones as co-reagents. These compounds can serve as effective carbon sources, leading to the formation of a diverse array of pyrazines. For instance, the reaction of 1-hydroxy-acetone with ammonium hydroxide has been shown to produce at least 19 to 20 structurally different pyrazines. researchgate.net By altering the specific α-hydroxyketone used, such as substituting 1-hydroxy-acetone with 1-hydroxy-2-butanone or 2-hydroxy-3-butanone (acetoin), it is possible to control the types of pyrazines synthesized, shifting the distribution towards higher molecular weight derivatives. researchgate.net

The optimization of reaction conditions, including temperature, time, carbon-to-nitrogen mole ratios, and pH, plays a crucial role in maximizing the yield of pyrazines when using α-hydroxyketones. researchgate.net The addition of other reactants, such as amino acids or selected aldehydes, to a system containing α-hydroxyketones can further impact the qualitative and quantitative array of pyrazines formed. researchgate.net This highlights the versatility of α-hydroxyketones as building blocks in the controlled synthesis of specific pyrazine compounds.

Microbial Biosynthesis Pathways

Production by Bacterial Strains (e.g., Paenibacillus aceti L14T, Bacillus subtilis, Corynebacterium glutamicum, Serratia marcescens)

Several bacterial strains have been identified as producers of a variety of alkylpyrazines, offering an environmentally friendly alternative to chemical synthesis. nih.gov Among these, Paenibacillus aceti L14T, isolated from a solid-state acetic acid fermentation culture, is a highly efficient producer of pyrazines, including 2-isobutyl-3-methylpyrazine. semanticscholar.orgd-nb.inforesearchgate.net

Bacillus subtilis is another well-known producer of various alkylpyrazines and is generally regarded as a safe (GRAS) organism. nih.gov Different strains of B. subtilis have shown the ability to produce a range of pyrazines, including 2-methylpyrazine (B48319), 2,3-dimethylpyrazine (B1216465), 2,5-dimethylpyrazine (B89654), 2,6-dimethylpyrazine, 2,3,5-trimethylpyrazine, and 2,3,5,6-tetramethylpyrazine. nih.gov The specific profile of alkylpyrazines produced can vary between different strains. nih.govresearchgate.net

Corynebacterium glutamicum is also recognized for its ability to produce several pyrazines and acyloins. researchgate.netmdpi.com This bacterium has been shown to produce significant amounts of tetramethylpyrazine and trimethylpyrazine, along with other dimethylpyrazine derivatives. researchgate.net

Serratia marcescens, a bacterium associated with leaf-cutter ants, is capable of producing a range of volatile pyrazines. d-nb.inforesearchgate.net While specific research on this compound production by this species is limited, it is known to produce other alkylpyrazines, which play a role in chemical signaling. researchgate.net

Interactive Table of Pyrazine Production by Various Bacterial Strains

| Bacterial Strain | Notable Pyrazines Produced | Reference |

| Paenibacillus aceti L14T | 2-isobutyl-3-methylpyrazine, 2,3-diisobutylpyrazine | semanticscholar.orgd-nb.inforesearchgate.net |

| Bacillus subtilis | 2-methylpyrazine, 2,3-dimethylpyrazine, 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine | nih.gov |

| Corynebacterium glutamicum | Tetramethylpyrazine, trimethylpyrazine, dimethylpyrazines | researchgate.net |

| Serratia marcescens | Various volatile alkylpyrazines | d-nb.inforesearchgate.net |

Enzymatic Mechanisms in Microbial Systems

The biosynthesis of pyrazines in microbial systems involves specific enzymatic pathways. In Bacillus subtilis, the formation of 2,5-dimethylpyrazine from L-threonine is initiated by the enzyme L-threonine-3-dehydrogenase (TDH). asm.orgasm.org This enzyme catalyzes the conversion of L-threonine to 2-amino-3-ketobutyrate, which is then decarboxylated to form aminoacetone. asm.orgnih.gov The subsequent condensation of two aminoacetone molecules to form the pyrazine ring is considered a non-enzymatic, spontaneous reaction. asm.orgasm.org

In some cases, a chemoenzymatic synthesis has been observed where enzymes supply the precursors for a subsequent chemical condensation. For example, the synthesis of 3-ethyl-2,5-dimethylpyrazine from L-threonine can be facilitated by a bacterial operon. nih.gov In this pathway, L-threonine 3-dehydrogenase provides aminoacetone, while 2-amino-3-ketobutyrate CoA ligase, exhibiting threonine aldolase activity, supplies acetaldehyde. nih.gov These intermediates then undergo a condensation reaction to form the final pyrazine product. nih.gov

Genetic Structures and Genome Analysis in Pyrazine Biosynthesis

Genome analysis of pyrazine-producing bacteria provides valuable insights into the genetic basis of their biosynthetic capabilities. The genome of Paenibacillus aceti L14T, a potent pyrazine producer, has been sequenced to identify the genetic elements involved in pyrazine biosynthesis. researchgate.net The analysis revealed the presence of complete biosynthetic pathways for the precursor amino acids valine, leucine, and isoleucine. researchgate.net Furthermore, the genome contains genes encoding key enzymes such as threonine dehydratase and ketol-acid reductoisomerase, which are crucial for the synthesis of the amino acid precursors of pyrazines. researchgate.net This genomic information provides a foundation for understanding the mechanisms of pyrazine biosynthesis and for potentially enhancing production through genetic engineering. semanticscholar.orgd-nb.info

Non-Enzymatic Formation from Aminoacetone

Aminoacetone is a key intermediate in the formation of certain pyrazines, and its conversion to the pyrazine ring can occur non-enzymatically. This spontaneous reaction is a critical step in some biosynthetic pathways. The process begins with the dimerization of two molecules of aminoacetone. This dimer then undergoes cyclization and dehydration to form a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the stable aromatic pyrazine ring. The conversion of aminoacetone to 2,5-dimethylpyrazine has been shown to be a pH-dependent, non-enzymatic reaction. asm.org

Environmental Occurrence and Ecological Roles

This compound is a nitrogen-containing heterocyclic compound that has been identified in various environmental and biological systems. Its presence in these contexts suggests potential ecological significance, ranging from microbial chemical signaling to complex animal communication. Detection often requires sensitive analytical methods due to the compound's volatility and occurrence at trace levels.

This compound has been documented in a variety of environmental and biological matrices. Research has confirmed its presence as a natural product in the plant Perilla frutescens, an herb used in culinary and traditional medicine. Its occurrence extends to marine ecosystems, where it has been associated with coastal microbial communities, indicating a possible role in the chemical ecology of these environments.

In the terrestrial animal kingdom, a study on the fecal metabolome of healthy, free-roaming giraffes (Giraffa camelopardalis) identified this compound nih.gov. This finding points to its presence in the digestive systems of large herbivores and its subsequent release into the environment through fecal matter. The compound is also a known volatile component in various food products, which are derived from environmental sources. It has been detected in potatoes, cocoa, and coffee beans, where it contributes to the characteristic roasted and nutty aromas that develop during processing orgprints.orgdtu.dksemanticscholar.orgwur.nl.

Table 1: Documented Presence of this compound in Environmental and Biological Samples

| Sample Type | Specific Context/Organism | Reference |

|---|---|---|

| Flora | Perilla frutescens (Perilla plant) | |

| Microbial Community | Coastal marine microbes | uni-oldenburg.de |

| Animal Metabolome | Fecal samples from Giraffe (Giraffa camelopardalis) | nih.gov |

| Food/Agricultural Product | Potatoes (Solanum tuberosum) | orgprints.org |

| Food/Agricultural Product | Cocoa (Theobroma cacao) | dtu.dkwur.nl |

Pyrazines as a chemical class are widely recognized for their crucial roles as semiochemicals—chemical signals that mediate interactions between organisms researchgate.net. Within the insect world, various alkyl-substituted pyrazines function as alarm and trail pheromones, particularly for numerous ant species . They can also act as attractants or deterrents in interspecies communication researchgate.net.

While this compound structurally belongs to this biologically active family of compounds, specific research definitively identifying its primary function as a semiochemical in a particular species is not as extensively documented as for some of its isomers . However, its presence in diverse ecological niches suggests it likely contributes to the complex chemical signaling that occurs within those ecosystems .

The identification of this compound in giraffe feces suggests a potential, though not yet confirmed, role as a semiochemical in mammals nih.gov. Fecal volatile compounds can convey information about an animal's health, diet, and reproductive status. In a broader context, related pyrazine compounds have been noted for their effects on animal behavior. For example, 2,5-dimethyl pyrazine in mouse urine has been shown to affect reproductive physiology dtu.dk. While direct evidence is pending, the presence of this compound in giraffes opens avenues for research into its potential role in mammalian chemical communication.

Table 2: Potential and Established Roles of Pyrazines as Semiochemicals

| Compound/Class | Organism(s) | Semiochemical Role | Reference |

|---|---|---|---|

| Alkylpyrazines (General Class) | Ant species | Alarm and trail pheromones | |

| Pyrazines (General Class) | Various Insects | General semiochemical functions | researchgate.net |

| This compound | Giraffe (Giraffa camelopardalis) | Potential role in chemical communication (inferred from presence in feces) | nih.gov |

| 2,5-Dimethyl pyrazine | Mouse (Mus musculus) | Pheromone affecting reproductive physiology | dtu.dk |

Advanced Synthesis Methodologies of 2 Butyl 3 Methylpyrazine and Analogues

Chemical Synthesis Approaches

Modern organic synthesis offers a diverse toolkit for the construction and functionalization of the pyrazine (B50134) ring system. These approaches are designed to provide access to a wide variety of substituted pyrazines, including the target compound 2-butyl-3-methylpyrazine.

Refluxing with Copper(II) Hexafluoroacetylacetonate

A specific synthetic route for this compound involves the use of a copper(II) complex. This method consists of refluxing copper(II) hexafluoroacetylacetonate ([Cu(hfac)₂]) with the target compound in an octane (B31449) solvent. While detailed mechanistic studies for this specific transformation are not extensively documented in the available literature, research on related compounds provides insight. For instance, reactions involving Cu(hfacac)₂·H₂O and 2-methylpyrazine (B48319) have been studied, highlighting the role of copper complexes in mediating reactions of pyrazine derivatives. researchgate.net Such metal-catalyzed processes are often explored for their potential to activate substrates and facilitate unique transformations under specific conditions. beilstein-journals.orgresearchgate.net

Condensation Reactions

The most fundamental and widely employed method for constructing the pyrazine ring is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. tandfonline.com This approach is highly versatile, allowing for the synthesis of a vast array of substituted pyrazines by varying the substituents on both the diamine and the diketone precursors.

The direct condensation of 1,2-diketones with 1,2-diamines is the most classical and straightforward route to pyrazine synthesis. tandfonline.comajgreenchem.com The reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which subsequently undergoes aromatization, often through oxidation, to yield the final pyrazine product. tandfonline.commcgill.ca Numerous catalytic systems have been developed to enhance the efficiency and yield of this reaction under milder and more environmentally friendly conditions.

Key research findings have demonstrated the efficacy of various catalysts:

Base-Catalyzed Condensation : Potassium tert-butoxide (t-BuOK) has been used to catalyze the condensation in aqueous methanol (B129727) at room temperature, avoiding the need for expensive catalysts or harsh conditions like bubbling oxygen at high temperatures. tandfonline.com

Green Catalysts : Novel, environmentally benign catalysts have been successfully employed. Onion extract, which contains organic acids like phenolic acids, has been shown to effectively catalyze the reaction between 1,2-diketones and 1,2-diamines in ethanol (B145695) at room temperature with high yields. ajgreenchem.com Similarly, moistened silica (B1680970) gel has been used as an efficient, metal-free catalyst for this condensation. connectjournals.com

Lewis Acid Catalysis : Various Lewis acids have been found to promote the reaction. Lanthanum(III) acetate (B1210297) (La(OAc)₃) and Zirconium(IV) oxychloride (ZrOCl₂·8H₂O) are effective catalysts for the cyclocondensation in water, offering good to excellent yields and the potential for catalyst recycling. ijcce.ac.iracademie-sciences.fr

Table 1: Catalytic Systems for Pyrazine Synthesis via Condensation of 1,2-Diketones and 1,2-Diamines

| Catalyst | Diamine Substrate | Diketone Substrate | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Potassium tert-butoxide | 1,2-Diamines | 1,2-Diketones | aq. Methanol | Room Temp. | High | tandfonline.com |

| Onion Extract | Ethylenediamine | Benzil | Ethanol | Room Temp. | 96 | ajgreenchem.com |

| La(OAc)₃ (20 mol%) | o-Phenylenediamine | Benzil | Water | 100 °C | 94 | ijcce.ac.ir |

| ZrOCl₂·8H₂O (25 mol%) | 2,3-Diaminopyridine | Benzil | Water | Reflux | 92 | academie-sciences.fr |

| Moistened Silica Gel | Ethylenediamine | Benzil | Water (drops) | Room Temp. | 92 | connectjournals.com |

Intramolecular cyclization represents a powerful strategy for synthesizing fused pyrazine ring systems. In these methods, a linear precursor containing the necessary atoms is designed to cyclize upon itself to form the heterocyclic ring. This approach has been successfully used to create complex structures like pyrrolo[1,2-a]pyrazines and benzimidazole-pyrazines. bohrium.combohrium.com

Key strategies include:

Base-Catalyzed Cyclization : A transition-metal-free synthesis of pyrrolo[1,2-a]pyrazines has been developed involving the base-catalyzed (Cs₂CO₃/DMSO) intramolecular cyclization of N-propargylenaminones. bohrium.com

Metal-Catalyzed Cyclization : Gold catalysts, such as AuCl₃, have been used to facilitate the intramolecular hydroamination and cyclization of Ugi-adducts to produce novel benzimidazole-pyrazines in high yields. bohrium.com

Cyclization of Diazo Intermediates : The formation of 1,2,3-triazolo[1,5-a]pyrazines can be achieved through the intramolecular cyclization of diazo intermediates, which are generated, for example, from the oxidation of hydrazones. mdpi.com

Oxidation and Reduction Reactions of Pyrazine Derivatives

Oxidation and reduction reactions are integral to both the synthesis of the pyrazine ring and its subsequent chemical transformations.

Aromatization : The synthesis of pyrazines from 1,2-diamines and 1,2-diketones often yields a dihydropyrazine intermediate. This intermediate must be oxidized to form the final aromatic pyrazine. tandfonline.com This oxidation can occur via air/oxygen bubbling or through the use of oxidizing agents like manganese dioxide (MnO₂). connectjournals.com Similarly, the oxidative dehydrogenation of piperazines, often using a palladium catalyst, is another route to pyrazines. tandfonline.comscribd.com

Reactions of the Pyrazine Ring : Once formed, the pyrazine ring itself can undergo further reactions. The oxidation of this compound can lead to the corresponding pyrazine N-oxides. Conversely, reduction reactions can convert the aromatic pyrazine ring into its non-aromatic, saturated, or partially saturated analogues, such as dihydropyrazines and piperazines.

Substitution Reactions, Including Electrophilic Substitution at Nitrogen Atoms

The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic nature dictates its reactivity in substitution reactions.

Electrophilic Substitution : The pyrazine ring is highly resistant to electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation. thieme-connect.deresearchgate.net The electron-withdrawing nature of the nitrogen atoms deactivates the ring. Furthermore, in acidic reaction conditions, the nitrogen atoms become protonated, leading to even greater deactivation. thieme-connect.de Successful electrophilic substitution on the carbon atoms typically requires the presence of activating (electron-donating) groups on the ring or the conversion of the pyrazine to its N-oxide, which activates the ring for substitution. thieme-connect.de

Electrophilic Substitution at Nitrogen : The lone pair of electrons on the nitrogen atoms allows them to act as nucleophiles and undergo electrophilic attack. This leads to the formation of N-alkylpyrazinium salts or pyrazine N-oxides. thieme-connect.deslideshare.net This reactivity is a key feature of pyrazine chemistry.

Nucleophilic Substitution : In contrast to its resistance to electrophilic attack, the electron-deficient pyrazine ring is more susceptible to nucleophilic substitution, particularly when a good leaving group (like a halogen) is present on a carbon atom. thieme-connect.de

Lateral Metalation-Electrophilic Trapping Reactions for Substituted Pyrazines

Lateral metalation followed by electrophilic trapping is a powerful strategy for the functionalization of alkyl-substituted pyrazines. This method typically involves the deprotonation of a methyl or other alkyl group on the pyrazine ring using a strong base, such as n-butyllithium (n-BuLi), to form a lithiated intermediate. This intermediate is then reacted with an electrophile to introduce a new substituent.

A notable example is the synthesis of 2-diphenylphosphinomethyl-3-methylpyrazine. mdpi.comresearchgate.net In this process, commercially available 2,3-dimethylpyrazine (B1216465) is treated with n-BuLi. mdpi.comresearchgate.net The base selectively removes a proton from one of the methyl groups, creating a benzyl-type lithiated intermediate. mdpi.comresearchgate.net This intermediate is then "trapped" by reacting it with chlorodiphenylphosphine (B86185) (Ph₂PCl), resulting in the desired unsymmetrically substituted pyrazine. mdpi.comresearchgate.net This reaction has demonstrated high regioselectivity and can be performed in solvents like tetrahydrofuran (B95107) (THF) at -78 °C or the more environmentally friendly cyclopentyl methyl ether (CPME) at 0 °C, with yields ranging from 70% to 85%. mdpi.comresearchgate.netst-andrews.ac.uk

This methodology offers a versatile route to a variety of substituted pyrazines by choosing different electrophiles. While highly effective, the regioselectivity of lateral metalation can sometimes be challenging to control in unsymmetrically substituted pyrazines, and yields can be moderate in some cases. mdpi.comresearchgate.netst-andrews.ac.ukgrafiati.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates, improve yields, and enhance product purity. This method has been successfully applied to the synthesis of pyrazine derivatives, offering a significant improvement over conventional heating methods. mdpi.com

In the context of pyrazine synthesis, microwave irradiation can be used to promote the condensation reactions that form the pyrazine ring. For instance, the synthesis of various N-alkyl substituted 3-aminopyrazine-2-carboxamides has been achieved with higher yields and significantly shorter reaction times using microwave-assisted aminodehalogenation compared to conventional heating. mdpi.comresearchgate.net

While direct microwave-assisted synthesis of this compound is not extensively documented, the principles are applicable. A general approach could involve the reaction of appropriate precursors under microwave irradiation. For example, studies on the synthesis of other alkylated pyrazines from plant-based biomass in the presence of ammonia (B1221849) and amino acids have shown that microwave reactors can dramatically increase the yield of synthesized pyrazines. researchgate.net The optimal conditions for such reactions are typically around 120°C for 30 minutes. researchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 3-(Cyclohexylamino)pyrazine-2-carboxamide

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional | 24 hours | 60 |

| Microwave | 30 minutes | 85 |

Data sourced from a study on the synthesis of N-alkyl substituted 3-aminopyrazine-2-carboxamides. mdpi.com

Utilization of Coupling Reagents in Pyrazine-2-carboxylic Acid Derivatization

The derivatization of pyrazine-2-carboxylic acid is a key strategy for creating a diverse range of pyrazine compounds with various functional groups. This is often achieved through the formation of an amide bond between the carboxylic acid and an amine, a reaction facilitated by coupling reagents.

Several coupling reagents are employed in the synthesis of pyrazine-2-carboxamides, including:

Propylphosphonic anhydride (B1165640) (T3P®) : This reagent has proven to be a robust and efficient coupling agent for the synthesis of pyrazine-2-carboxamides from pyrazine-2-carboxylic acids and various amines. rjpbcs.com It is known for reducing the risk of epimerization and being compatible with a wide range of substrates. smolecule.com

Carbodiimides : Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and dicyclohexylcarbodiimide (B1669883) (DCC) are commonly used to activate the carboxylic acid group, facilitating its reaction with an amine. rjpbcs.compeptide.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can help to minimize side reactions and racemization. rjpbcs.compeptide.com

Other Urionium- and Phosphonium-based reagents : Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are also effective for peptide-like couplings involving pyrazine carboxylic acids. rjpbcs.compeptide.com

For instance, the synthesis of various pyrazine-2-carboxylic acid derivatives with piperazine (B1678402) moieties has been successfully achieved using T3P® as the coupling reagent. rjpbcs.com This approach highlights the utility of modern coupling reagents in expanding the chemical space of pyrazine-based compounds.

Chemo-Enzymatic and Biocatalytic Synthesis

In response to the growing demand for natural and sustainable products, chemo-enzymatic and biocatalytic methods for pyrazine synthesis have emerged as powerful alternatives to purely chemical routes. sciety.orgresearchgate.net These approaches leverage the high selectivity and mild reaction conditions of enzymes. nih.govnih.gov

A significant chemo-enzymatic strategy involves the use of transaminases (ATAs) to catalyze the key amination step of α-diketone precursors. nih.govnih.gov The resulting α-amino ketones then undergo spontaneous oxidative dimerization to form the pyrazine ring. nih.govnih.gov For example, the (S)-selective transaminase ATA-113 has been used to synthesize various substituted pyrazines from their corresponding α-diketones with high regioselectivity. nih.govd-nb.info This method is attractive as it often allows for the direct extraction of pure pyrazine products from the aqueous reaction medium. nih.gov

Another biocatalytic approach employs L-threonine dehydrogenase to produce aminoacetone from the natural amino acid L-threonine. sciety.orgresearchgate.net The in-situ generated aminoacetone can then dimerize and react with other components to form asymmetric trisubstituted pyrazines under environmentally friendly conditions. sciety.orgresearchgate.net This methodology has shown broad substrate scope and scalability, achieving yields of up to 96%. sciety.orgresearchgate.net

The synthesis of pyrazine-2-carboxylic acid hydrazide has been demonstrated using the acyltransferase activity of the amidase from Bacillus smithii. tandfonline.com This one-step biotransformation of pyrazinamide (B1679903) to its acid hydrazide occurs in a solvent-free system, representing a greener synthetic route. tandfonline.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogues. Key parameters that are often fine-tuned include temperature, reaction time, solvent, and catalyst loading.

In lateral metalation reactions , the choice of solvent and temperature can significantly impact the yield. For the synthesis of 2-diphenylphosphinomethyl-3-methylpyrazine, a yield of 85% was achieved in THF at -78 °C, while a slightly lower yield of 70% was obtained in the greener solvent CPME at a more convenient temperature of 0 °C. mdpi.comst-andrews.ac.uk

For microwave-assisted synthesis , temperature and reaction time are critical. Studies on the synthesis of pyrazines from biomass have identified 120°C for 30-60 minutes as optimal to balance yield and the formation of side-products. researchgate.net

In biocatalytic syntheses , pH is a critical parameter. For instance, in the transaminase-mediated synthesis of pyrazines, controlling the pH is essential to prevent the undesired dimerization of the α-amino carbonyl intermediate when aiming for other products like pyrroles. nih.gov

The optimization of catalyst composition is also vital. In the synthesis of 2-methylpyrazine from crude glycerol, a mixed oxide of zinc and chromium (Zn-Cr-O) was used. The ratio of zinc to chromium was optimized to enhance the dehydrocyclization activity and selectivity towards the desired product. mdpi.com

Table 2: Optimization of Cu-Promoted Dimerization of 5-Aminopyrazoles

| Parameter | Condition | Yield (%) |

|---|---|---|

| Copper Salt | Cu(OAc)₂ | 85 |

| Oxidant | K₂S₂O₈ | 85 |

| Solvent | Toluene | 85 |

| Temperature | 110 °C | 85 |

Illustrative data from a study on the synthesis of pyrazole-fused pyrazines, demonstrating the systematic optimization of reaction parameters. researchgate.net

Scalability of Synthetic Methods for Industrial Production

The transition of a synthetic method from the laboratory to an industrial scale presents numerous challenges, including cost-effectiveness, safety, and process robustness. For pyrazine synthesis, several methods show promise for large-scale production.

Continuous flow chemistry is an increasingly important technology for the scalable and safe manufacturing of chemical intermediates. A continuous manufacturing process was developed for the synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyrazine, a key intermediate for a pharmaceutical agent. acs.orgx-mol.com This process involves a plug-flow metalation/formylation followed by a cyclization step in a continuous stirred-tank reactor (CSTR), which addresses the safety concerns associated with the accumulation of energetic intermediates. acs.orgx-mol.com This approach has been successfully demonstrated on a multi-kilogram scale. acs.orgx-mol.com

Biocatalytic methods are also being developed with industrial scalability in mind. The synthesis of asymmetric trisubstituted pyrazines using L-threonine dehydrogenase has been shown to be scalable, offering a sustainable framework for the industrial production of these valuable flavor compounds. sciety.orgresearchgate.net Similarly, fed-batch biotransformation processes, such as the synthesis of pyrazine-2-carboxylic acid hydrazide using immobilized whole-cell enzymes, have been developed to increase product concentrations and facilitate industrial application. tandfonline.com

The development of scalable processes for key pyrazine intermediates, such as 2-amino-3-bromo-6-chloropyrazine, is also crucial for the pharmaceutical industry. google.com Processes that offer high yields, easy purification, and are suitable for industrial production are actively being sought and patented. google.com

The choice of a scalable synthetic route often involves a trade-off between the cost of starting materials, the complexity of the process, and the ability to meet regulatory and environmental standards.

Spectroscopic and Advanced Analytical Methodologies for 2 Butyl 3 Methylpyrazine

Gas Chromatography (GC)

Gas chromatography is a primary method for the identification and quantification of 2-Butyl-3-methylpyrazine. Techniques such as headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) are used to analyze volatile compounds like pyrazines in food samples. vscht.cz Different GC columns, both non-polar and polar, can be used to characterize its retention behavior.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is another method for analyzing this compound. sielc.com A mobile phase typically consisting of acetonitrile, water, and an acid like phosphoric or formic acid is used for separation. sielc.com This method is scalable and can be used for preparative separation to isolate impurities. sielc.com Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC–MS/MS) has also been utilized for the quantitative analysis of pyrazines in complex liquid samples. nih.gov

Coordination Chemistry and Supramolecular Interactions of 2 Butyl 3 Methylpyrazine

Food and Fragrance Industry

As a flavoring agent, 2-butyl-3-methylpyrazine is used to impart nutty, roasted, or earthy aromas to a wide range of food products. food-flavors.com It is added to baked goods like bread and cookies, nut-based products, confectionery, and savory items such as sauces and seasonings. food-flavors.comchemimpex.com In the fragrance industry, it is used as an ingredient in perfumes and other scented products to add warm and earthy notes. food-flavors.comchemimpex.com

Table 3: Recommended Usage Levels of this compound in Food Categories

| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |

|---|---|---|

| Dairy products | 0.40000 | 2.00000 |

| Fats and oils | 0.10000 | 0.50000 |

| Edible ices | 0.40000 | 2.00000 |

| Processed fruit | 0.40000 | 2.00000 |

| Confectionery | 1.00000 | 5.00000 |

| Bakery wares | 1.00000 | 5.00000 |

| Meat and meat products | 0.10000 | 0.40000 |

| Fish and fish products | 0.10000 | 0.40000 |

| Non-alcoholic beverages | 0.20000 | 1.00000 |

Source: The Good Scents Company thegoodscentscompany.com

Pest Management

The role of pyrazines as insect attractants has potential applications in pest management. google.com For instance, some pyrazine (B50134) compounds have been shown to have an insecticidal effect against cereal pests. google.com While research into 2-alkyl-methoxypyrazines as aggregative cues for certain leaf beetles is ongoing, the potential for using pyrazine-based lures in monitoring or mass trapping strategies is an active area of investigation. nih.govmdpi.com The specific effects on insect behavior, such as eliciting electroantennogram (EAG) responses, suggest that compounds like this compound could be developed for targeted pest control.

Biological Activities and Bio Applications of 2 Butyl 3 Methylpyrazine and Derivatives

Pharmacological and Medicinal Research

Pyrazine (B50134) derivatives are a significant class of heterocyclic compounds that have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. ontosight.aimdpi.comtandfonline.com

Alkylpyrazines have shown notable potential as antimicrobial agents. nih.gov Studies have demonstrated that various pyrazine derivatives are effective against a range of bacteria and fungi. ontosight.aimdpi.com For example, 2-isobutyl-3-methylpyrazine has been shown to possess strong bactericidal properties against Escherichia coli and Staphylococcus aureus. mdpi.com In one study, the application of 2-isobutyl-3-methylpyrazine combined with maltodextrin was effective in reducing microbial contamination on processed chicken meat. nih.gov

The antimicrobial efficacy of alkylpyrazines appears to be linked to their hydrophobicity. tugraz.at Derivatives such as 2-ethyl-3-methylpyrazine and 2,5-dimethylpyrazine (B89654) have exhibited significant activity against the plant pathogenic bacterium Ralstonia solanacearum. mdpi.com Specifically, 2-ethyl-3-methylpyrazine showed growth inhibition of 72.89% at a concentration of 335 µg/mL, which increased to 95.9% at 672 µg/mL. mdpi.com In another instance, a chloroform extract of Pistacia lentiscus L. fruit, containing 2-butyl-3-methylpyrazine (4.59%) and isobutyl-3-methylpyrazine (9.17%), showed moderate inhibitory activity against the fungus Candida albicans. researchgate.net The broad-spectrum activity of pyrazines suggests their potential as alternatives for managing microbial contamination in various applications, including food preservation. mdpi.comresearchgate.net

Table 1: Selected Pyrazine Derivatives and their Antimicrobial Activity

| Compound | Target Microorganism | Observed Effect | Reference |

|---|---|---|---|

| 2-Isobutyl-3-methylpyrazine | Escherichia coli | Strong bactericidal properties (MIC 3 mg/mL) | mdpi.com |

| 2-Isobutyl-3-methylpyrazine | Staphylococcus aureus | Strong bactericidal properties (MIC 5 mg/mL) | mdpi.com |

| 2-Ethyl-3-methylpyrazine | Ralstonia solanacearum | 95.9% growth inhibition at 672 µg/mL | mdpi.com |

| 2,5-Dimethylpyrazine | Ralstonia solanacearum | 79.87% growth inhibition at 672 µg/mL | mdpi.com |

| This compound | Candida albicans | Moderate inhibition as part of a plant extract | researchgate.net |

Pyrazine derivatives have garnered significant attention for their potential as anticancer agents, with research spanning from 2010 to 2024 highlighting their promise in developing new therapeutic strategies. nih.govbenthamdirect.com These heterocyclic compounds can interact with biological systems in complex ways, potentially influencing the growth of cancer cells. ontosight.ainih.gov

Studies have shown that pyrazine derivatives can exhibit cytotoxic activity against various cancer cell lines. arkat-usa.orgresearchgate.net For instance, certain pyrazine derivatives have demonstrated inhibitory activity against human breast cancer (MCF-7), lung cancer (A-549), and melanoma (A-375) cell lines. arkat-usa.org In one study, newly synthesized hederagenin–pyrazine derivatives showed much stronger cytotoxic activity than the parent compound, hederagenin. mdpi.com One derivative, in particular, exhibited potent activity against A549 lung cancer cells and was found to induce early apoptosis and cause cell-cycle arrest. mdpi.com Another study synthesized benzimidazole/benzoxazole-pyrazine hybrids and found that several derivatives showed superior activity against MCF-7 and A-549 cell lines. arkat-usa.org While broad research exists on pyrazine derivatives, specific data on the anticancer potential of this compound itself is limited. However, the consistent anticancer activity observed across a wide range of pyrazine compounds underscores the importance of this chemical scaffold in oncology research. nih.govresearchgate.net

Table 2: Cytotoxic Activity of Selected Pyrazine Derivatives

| Derivative Class | Cancer Cell Line | Notable Finding | Reference |

|---|---|---|---|

| Hederagenin–Pyrazine | A549 (Lung) | Compound 9 showed IC50 of 3.45 ± 0.59 μM, similar to cisplatin. | mdpi.com |

| Hederagenin–Pyrazine | HepG2 (Liver) | Derivatives showed stronger cytotoxicity than the parent compound. | mdpi.com |

| Benzimidazole-Pyrazine | MCF-7 (Breast) | Compound 10j showed superior activity with an IC50 value of 1.89 µM. | arkat-usa.orgtaylorandfrancis.com |

| Benzimidazole-Pyrazine | A-549 (Lung) | Compound 10j showed superior activity with an IC50 value of 2.05 µM. | arkat-usa.orgtaylorandfrancis.com |

| Chalcone–Pyrazine | BEL-7402 (Liver) | Compound 48 showed an IC50 value of 10.74 μM and induced apoptosis. | mdpi.com |

The pyrazine scaffold is a core component of various compounds investigated for their anti-inflammatory and analgesic properties. tandfonline.comnih.gov Research has demonstrated that certain pyrazine derivatives can significantly reduce inflammation and pain in preclinical models. mdpi.com

For example, a series of pyrazine N-acylhydrazone derivatives were synthesized and evaluated as potential analgesic and anti-inflammatory drug candidates. researchgate.net One compound from this series, LASSBio-1181, was found to be active in a murine model of chronic inflammation. researchgate.net The anti-inflammatory effects of pyrazine compounds have been linked to their ability to modulate inflammatory pathways. nih.gov A study on pyrazine components identified in Maotai liquor found that several compounds, including 2-butyl-3,5-dimethyl-pyrazine, target proteins like BCHE, which plays a role in the systemic inflammatory response. nih.gov In formalin tests, which distinguish between neurogenic and inflammatory pain, certain hydrazone derivatives were more effective in the late inflammatory phase, aligning with their anti-inflammatory profiles. mdpi.com

Table 3: Anti-inflammatory and Analgesic Activity of Pyrazine Derivatives

| Compound/Derivative Class | Activity | Animal Model/Assay | Key Finding | Reference |

|---|---|---|---|---|

| Pyrazine N-acylhydrazones | Anti-inflammatory, Analgesic | Carrageenan-induced edema, Adjuvant-induced arthritis | LASSBio-1181 identified as a new lead compound. | researchgate.net |

| Hydrazide/Hydrazone derivatives | Anti-inflammatory | Carrageenan-induced edema | Substance 1A showed significant edema reduction at 20 mg/kg. | mdpi.com |

| Hydrazide/Hydrazone derivatives | Analgesic | Formalin test | Compounds were more effective against the inflammatory phase of pain. | mdpi.com |

| 2-Butyl-3,5-dimethyl-pyrazine | Anti-inflammatory | In silico network pharmacology | Targeted BCHE, an enzyme linked to inflammatory response. | nih.gov |

Several pyrazine derivatives have been reported to possess antioxidant properties. mdpi.comtandfonline.com Antioxidant activity is crucial for combating oxidative stress, a process implicated in numerous chronic diseases. The ability of these compounds to scavenge free radicals has been evaluated using various chemical assays.

In one study, novel pyrazine-2-carboxylic acid derivatives were synthesized and tested for their free radical scavenging activity using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. rjpbcs.com The derivative (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) showed the highest percentage of antioxidant activity in the DPPH assay. rjpbcs.com Another investigation noted that pyrazines, including 2-isoamyl-6-methylpyrazine, exhibited significant DPPH radical scavenging activity, indicating effective antioxidant potential. Although direct data on this compound is sparse, its formation has been noted during the autoxidation of peanut oil, alongside other compounds. mdpi.com

Table 4: Antioxidant Activity of Pyrazine Derivatives

| Compound/Derivative | Assay | Result (IC50 or Activity) | Reference |

|---|---|---|---|

| (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) | DPPH | 71.7% scavenging activity, IC50 = 60.38 µg/mL | rjpbcs.comresearchgate.net |

| (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) | ABTS | 37.5% scavenging activity, IC50 = 6.53 µg/mL | rjpbcs.comresearchgate.net |

| 2-Isoamyl-6-methylpyrazine | DPPH | Exhibited significant scavenging activity. |

The structural framework of pyrazine is found in molecules with a wide range of therapeutic applications, extending beyond the more commonly studied antimicrobial and anticancer effects. mdpi.comtandfonline.com The versatility of the pyrazine ring has allowed for its incorporation into compounds designed for various pharmacological targets, including those for diuretic, antidiabetic, and antipyretic purposes. tandfonline.comarkat-usa.org

For instance, pyrazine derivatives have been investigated for their potential as antidiabetic agents. arkat-usa.org Some studies have explored the inhibitory effects of certain pyrazine compounds on enzymes like α-amylase and α-glucosidase, which are relevant targets in managing diabetes, though results have varied. researchgate.net Additionally, the pyrazine nucleus is a component of compounds with reported diuretic activity. arkat-usa.orgresearchgate.net The broad spectrum of biological activities associated with the pyrazine scaffold suggests that its derivatives, potentially including this compound, could be explored for a variety of therapeutic uses. mdpi.comtandfonline.com

The antimicrobial activity of certain pyrazine derivatives has been linked to the inhibition of specific molecular targets essential for microbial survival. rjpbcs.com One such target is glucosamine-6-phosphate (GlcN-6-P) synthase, an enzyme that plays a critical role in the biosynthesis of the bacterial cell wall. nih.gov

In a study involving novel pyrazine-2-carboxylic acid derivatives, molecular docking simulations were performed to investigate their interaction with GlcN-6-P synthase. rjpbcs.comresearchgate.net The results indicated that the synthesized compounds showed good inhibition of the enzyme. rjpbcs.com The compound (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4), which depicted the highest antimicrobial activity among a tested series, also showed a high docking score with GlcN-6-P synthase. rjpbcs.comresearchgate.net This suggests that the inhibition of this enzyme may be a key mechanism responsible for the antibacterial effects of these pyrazine derivatives. rjpbcs.com The search for inhibitors of GlcN-6-P synthase is an active area of research for developing new antimicrobial and potentially antidiabetic agents. nih.gov

Flavor and Fragrance Industry Applications

This compound is a heterocyclic aromatic compound recognized for its significant contributions to the sensory profiles of various products, particularly in the food and fragrance sectors. chemimpex.com Its distinct aroma is a key reason for its use as a flavoring agent. chemimpex.comfood-flavors.com

Research has identified this compound as a volatile compound in roasted peanuts, where it contributes to the characteristic flavor that consumers associate with these products. ccsenet.org The formation of pyrazines like this compound during the thermal processing of peanuts, primarily through the Maillard reaction, is crucial for developing the unique roasted flavor profile. ccsenet.org The compound is described as having a nutty, musty cocoa, and chocolate-like taste. ccsenet.org Its versatility also sees it used in the formulation of savory flavors for snacks, sauces, and seasonings, where it adds depth and complexity. chemimpex.com

Table 1: Flavor Profile of this compound in Various Food Products

| Food Product Category | Flavor Contribution | Reference |

|---|---|---|

| Roasted Foods (e.g., Peanuts) | Contributes to the characteristic roasted flavor; described as having nutty, musty cocoa, and chocolate-like notes. | ccsenet.org |

| Baked Goods (e.g., Bread, Cookies) | Provides a rich roasted flavor. | food-flavors.com |

| Nut-Based Products | Intensifies the nutty aroma. | food-flavors.com |

| Savory Snacks, Sauces, Seasonings | Adds depth and complexity with nutty and earthy notes. | chemimpex.com |

| Fermented Foods (e.g., Zhayu) | Contributes a unique flavor and aroma, enhancing the sensory profile. | nih.gov |

Beyond thermally processed foods, this compound is a significant volatile flavor component in traditional fermented products. Its presence can significantly enhance the sensory profile of these foods. For instance, in Zhayu, a traditional Chinese fermented fish product, this compound is a key flavor compound. nih.gov

A study on the fermentation of Zhayu found that inoculating the product with the lactic acid bacterium Lactiplantibacillus plantarum L1 led to a more than threefold increase in the abundance of this compound compared to natural fermentation. nih.gov This increase was correlated with a more unique and desirable flavor and aroma in the final product. nih.gov This highlights the role of specific microbial activities in the formation of this important flavor compound.

Entomological and Behavioral Studies

Pyrazine derivatives, including this compound, have garnered interest for their roles in chemical communication among insects and their potential applications in pest management. mdpi.com

Alkylpyrazines are widely implicated as semiochemicals—chemicals used for communication—in the insect world, particularly as trail and alarm pheromones in various ant species. mdpi.com For example, 2,5-dimethyl-3-isopentylpyrazine is known to elicit escape behaviors in certain ants, while other trialkyl-substituted pyrazines are components of alarm pheromones in several ant subfamilies. mdpi.com

Research has shown that varying concentrations of pyrazines can elicit different electroantennogram (EAG) responses in insects, which measures the electrical output of their antennae upon exposure to an odor. This indicates that insects have specific olfactory receptors for these compounds. researchgate.net Studies on Drosophila larvae demonstrated that structurally similar pyrazines can provoke markedly different behavioral responses, ranging from strong attraction to indifference, underscoring the high specificity of the insect olfactory system. nih.gov

In a specific case involving sexual deception, a related compound, 2-butyl-3,5-dimethylpyrazine, was identified as a component of the female-produced sex pheromone of the thynnine wasp, Zaspilothynnus trilobatus. nih.gov This same chemical blend is used by the orchid Drakaea glyptodon to lure male wasps for pollination. nih.gov This demonstrates a highly evolved interaction mediated by a pyrazine compound.

The ability of pyrazines to influence insect behavior makes them promising candidates for pest management strategies. Their role as attractants can be harnessed in trapping systems for monitoring or controlling pest populations. The attraction of parasitic phorid flies to certain alkylpyrazines, which are alarm pheromones for their fire ant hosts, is a well-documented example of this potential. mdpi.com

Conversely, some pyrazine derivatives have shown repellent or insecticidal properties. A patent has described that related methoxypyrazines, such as 2-butyl-3-methoxypyrazine, exhibit an excellent insecticidal effect against cereal pests. google.com Other research has investigated compositions containing pyrazines like 2-ethyl-3-methylpyrazine for their ability to modify the behavior of vector pests such as mosquitoes, potentially by interfering with their carbon dioxide receptors. google.com These findings suggest that pyrazines could be developed into novel, targeted pest control agents.

Table 2: Entomological Effects of this compound and Related Pyrazines

| Insect Species | Pyrazine Compound | Observed Behavioral/Physiological Effect | Reference |

|---|---|---|---|

| Ants (various species) | Alkylpyrazines (general) | Function as trail and alarm pheromones. | mdpi.com |

| Red Imported Fire Ant (Solenopsis invicta) | 2-Ethyl-3,6-dimethylpyrazine | Functions as an alarm pheromone. | mdpi.com |

| Thynnine Wasp (Zaspilothynnus trilobatus) | 2-Butyl-3,5-dimethylpyrazine | Component of female sex pheromone; acts as a male attractant. | nih.gov |

| Drosophila Larvae | Pyrazines (panel of 25) | Elicit a wide range of behavioral responses (attraction to indifference), showing high olfactory specificity. | nih.gov |

| Cereal Pests | 2-Butyl-3-methoxypyrazine | Exhibits insecticidal effects. | google.com |

| Vector Pests (e.g., Mosquitoes) | 2-Ethyl-3-methylpyrazine | Modifies behavior, potentially by interfering with CO2 reception. | google.com |

Biological Systems as Model Compounds

In biological research, this compound and its derivatives serve as valuable model compounds for investigating the broader biological activities of pyrazines. Their defined structure allows researchers to study how these molecules interact with specific molecular targets within biological systems, such as receptors and enzymes.

By observing these interactions, scientists can gain insights into how pyrazines modulate the activity of these targets, which can influence various physiological processes. This makes this compound a useful tool for fundamental research aimed at understanding the mechanisms of chemical sensing and other biological pathways involving pyrazine structures. chemimpex.com

Metabolic Studies and Biotransformation

The metabolic fate of this compound, a significant flavor and aroma compound, is a critical area of study for understanding its biological activity and environmental impact. Research into its biotransformation encompasses its breakdown in living organisms, from mammals to microorganisms, and its persistence and accumulation in the environment.

Direct metabolic studies on this compound in biological fluids are not extensively documented in publicly available research. However, insights can be drawn from studies on structurally similar alkylpyrazines, such as trimethylpyrazine, which are also found in roasted food products. When consumed, these compounds undergo metabolic processes in the body and their byproducts are excreted, primarily in urine.

For instance, studies on the metabolism of 2,3,5-trimethylpyrazine following coffee consumption have identified several key metabolites in human urine. The predominant metabolites are pyrazine carboxylic acids, formed through the oxidation of one of the methyl groups. acs.orgnih.govresearchgate.net Specifically, 3,6-dimethylpyrazine-2-carboxylic acid, 3,5-dimethylpyrazine-2-carboxylic acid, and 5,6-dimethylpyrazine-2-carboxylic acid have been quantified as the major metabolic products. acs.orgnih.gov Other metabolites, such as pyrazinemethanols and their corresponding glucuronide and sulfate conjugates, were detected in only negligible amounts. acs.orgnih.gov This suggests that the primary metabolic pathway for alkylpyrazines involves the oxidation of an alkyl side chain to a carboxylic acid.

Based on these findings, it is plausible that this compound undergoes a similar metabolic fate in the body. The butyl or methyl group attached to the pyrazine ring would be susceptible to oxidation. This could result in the formation of corresponding carboxylic acid derivatives, which would then be excreted in the urine. It has been noted in studies of other compounds that only minor quantities of metabolites are sometimes excreted via urine, indicating other potential routes of elimination or biotransformation. mdpi.com

Table 1: Postulated Metabolites of this compound in Urine (Based on Analogs)

| Parent Compound | Postulated Metabolite | Metabolic Reaction |

| This compound | 2-(4-Carboxybutyl)-3-methylpyrazine | Oxidation of the butyl group |

| This compound | 2-Butyl-3-pyrazinoic acid | Oxidation of the methyl group |

This table is based on metabolic pathways observed for other alkylpyrazines and represents potential, not confirmed, metabolites of this compound.

The biodegradation of pyrazines by microorganisms is a key aspect of their environmental fate and has potential applications in bioremediation. Several bacterial strains have been identified that can utilize alkylpyrazines as a sole source of carbon and energy.

A notable example is a strain of Mycobacterium sp., designated DM-11, which is capable of degrading 2,3-diethyl-5-methylpyrazine. nih.gov The initial step in this degradation pathway involves the hydroxylation of the pyrazine ring to form 5,6-diethyl-2-hydroxy-3-methylpyrazine. nih.gov This is followed by the cleavage of the ring and the release of ammonium. nih.gov The enzymes responsible for this degradation are inducible, meaning they are produced by the bacterium in the presence of the pyrazine substrate. nih.gov This same strain was also found to grow on other pyrazines like 2-ethyl-5(6)-methylpyrazine and 2,3,5-trimethylpyrazine. nih.gov

Similarly, strains of Arthrobacter have been isolated that can degrade 2,5-dimethylpyrazine. lmaleidykla.lt The degradation pathway in these organisms is also believed to proceed through hydroxylation of the pyrazine ring. lmaleidykla.lt Research has also shown that some Pseudomonas species can metabolize pyrazines. For example, Pseudomonas putida can convert 2,5-dimethylpyrazine into 5-methylpyrazinecarboxylic acid. nih.gov

While some microorganisms can completely mineralize pyrazines, others may only perform partial biotransformation. nih.govresearchgate.net The ability of various bacteria to utilize pyrazines highlights the diversity of microbial metabolic capabilities and suggests that this compound is likely biodegradable in environments with appropriate microbial communities.

Table 2: Microorganisms Involved in the Biodegradation of Alkylpyrazines

| Microorganism | Substrate(s) | Key Metabolic Step/Product |

| Mycobacterium sp. strain DM-11 | 2,3-Diethyl-5-methylpyrazine, 2-ethyl-5(6)-methylpyrazine, 2,3,5-trimethylpyrazine | Hydroxylation of the pyrazine ring |

| Arthrobacter sp. | 2,5-Dimethylpyrazine, 2,3-dimethylpyrazine (B1216465), 2,3,5-trimethylpyrazine | Transformation to hydroxylated intermediates |

| Pseudomonas putida | 2,5-Dimethylpyrazine | Formation of 5-methylpyrazinecarboxylic acid |

| Rhodococcus erythropolis | 2,5-Dimethylpyrazine and other alkylpyrazines | Growth on pyrazines as sole carbon source |

The environmental fate of this compound is influenced by its physical and chemical properties, as well as its susceptibility to biodegradation. Due to its volatility, it is expected to be mobile in the environment, particularly in the atmosphere. fishersci.com Its presence in water sources has been noted, with alkylpyrazines being detected in studies of emerging pollutants. unesco.org

Bioconcentration, the accumulation of a chemical in an organism from the surrounding environment, is a potential concern for persistent organic pollutants. For pyrazine derivatives, this is an area that requires more specific research. While there are models for predicting the bioconcentration factor of hydrophobic organic chemicals, specific data for this compound are scarce. ijournalse.orgijournalse.org

The biodegradability of alkylpyrazines by various microorganisms suggests that under favorable conditions, this compound would be broken down in soil and water, mitigating its persistence and potential for bioaccumulation. nih.govlmaleidykla.ltresearchgate.net However, some substituted pyrazines have been found to be poorly biodegradable under certain aerobic conditions and may even inhibit the activity of nitrifying microorganisms. researchgate.net Therefore, the environmental persistence of this compound will likely depend on local environmental conditions and the presence of adapted microbial populations.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Structural Confirmation

Molecular modeling is a fundamental tool for confirming the three-dimensional structure of 2-butyl-3-methylpyrazine. Techniques such as molecular mechanics and quantum mechanics are employed to calculate the most stable conformation of the molecule. These models provide data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial arrangement.

Structural confirmation can be further supported by comparing computed data with experimental results from techniques like X-ray crystallography or NMR spectroscopy, although for a volatile compound like this compound, obtaining single crystals for X-ray diffraction can be challenging. The National Institute of Standards and Technology (NIST) provides a computed 3D structure of this compound. nist.gov

Table 1: Computed Structural Parameters for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₄N₂ |

| Molecular Weight | 150.22 g/mol |

| IUPAC Name | This compound |

| InChI Key | IRSIKJPEFMMRHD-UHFFFAOYSA-N |

| SMILES | CCCCC1=NC=CN=C1C |

| Data sourced from PubChem and Cheméo nih.govchemeo.com |

Quantum Chemical Calculations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), offer a deeper understanding of the electronic structure and properties of this compound. These calculations can predict various molecular properties, including orbital energies, electron density distribution, and vibrational frequencies.

DFT studies on similar pyrazine (B50134) derivatives have been used to analyze their vibrational spectra (Infrared and Raman). researchgate.net By calculating the force fields and vibrational modes, a detailed assignment of the experimental spectra can be achieved. researchgate.net This approach has been successfully applied to monomethyl- and dimethyl-derivatives of pyrazine, yielding excellent agreement between calculated and measured frequencies. researchgate.net Such analyses for this compound would involve calculating the vibrational frequencies associated with the pyrazine ring stretching and bending modes, as well as the vibrations of the butyl and methyl substituents.

Natural Bond Orbital (NBO) analysis, another quantum chemical tool, can be used to investigate hyperconjugative interactions and charge delocalization within the molecule. researchgate.net This provides insights into the stability of the molecule and the nature of the chemical bonds. For pyrazine derivatives, these calculations have revealed the extent of π-electron delocalization over the pyrazine ring and its substituents. researchgate.net

Prediction of Biological Activity through Docking Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein or enzyme. While specific docking studies for this compound are not extensively reported in the provided search results, research on other pyrazine derivatives demonstrates the utility of this approach.

For instance, docking studies have been performed on novel pyrazine-2-carboxylic acid derivatives to predict their antibacterial activity by examining their interaction with GlcN-6-P synthase. rjpbcs.comresearchgate.net Similarly, pyrazine-containing 1,2,3-triazole derivatives have been screened for their potential efficacy against cancer and diabetes targets using in silico docking. researchgate.net

A systems pharmacology-based approach on pyrazine components in Maotai liquor identified potential protein targets for various pyrazines. nih.gov For example, 2-butyl-3,5-dimethyl-pyrazine was found to target the enzyme dipeptidyl peptidase 4 (DPP4), which is involved in immune system modulation. nih.gov Another study identified the protein BCHE as a target for several pyrazines, suggesting a role in the systemic inflammatory response. nih.gov These studies suggest that this compound could also exhibit biological activity by interacting with specific protein targets, a hypothesis that could be explored through dedicated docking studies.

Structure-Odor Relationship Analysis

The relationship between the chemical structure of a molecule and its perceived odor is a complex area of study. For pyrazines, the type and position of alkyl substituents on the pyrazine ring significantly influence their aroma characteristics.

This compound is known for its nutty and roasted aroma. chemimpex.com The structure-odor relationship in disubstituted pyrazines has been a subject of research. dur.ac.uk Studies on various alkylpyrazines aim to understand how changes in the alkyl chain length and branching affect the odor profile and threshold. researchgate.net

For example, the presence of a methoxy group in addition to an alkyl group, as seen in 2-isobutyl-3-methoxypyrazine, is known to produce a characteristic bell pepper-like aroma. dur.ac.uk While this compound lacks the methoxy group, the interplay between the butyl and methyl groups at adjacent positions on the pyrazine ring is critical to its specific nutty and roasted scent. The size and shape of the molecule, determined by these substituents, are thought to be key factors in how it interacts with olfactory receptors.

Computational models can be used to develop three-dimensional structural fragment models that correlate with specific odor notes. For instance, a model for bell-pepper notes was developed based on the structure of 2-isobutyl-3-methoxypyrazine, involving specific nitrogen and carbon atoms. dur.ac.uk Similar computational approaches could be applied to a series of alkylpyrazines, including this compound, to better define the structural requirements for nutty and roasted aromas.

Q & A

Q. What are the key structural and analytical properties of 2-butyl-3-methylpyrazine?

- Methodological Answer : this compound (CAS 15987-00-5) is a pyrazine derivative with the formula C₉H₁₄N₂ and molecular weight 150.22 g/mol. Its IUPAC name is this compound, and its structure features a pyrazine ring substituted with a butyl group at position 2 and a methyl group at position 2. Gas chromatography (GC) is a primary analytical method for identification and quantification. Retention indices for pyrazines, including this compound, correlate with molecular structure and can be determined using non-polar capillary columns (e.g., DB-5) with optimized temperature gradients .

Q. How is this compound synthesized in laboratory settings?

- Methodological Answer : A common synthetic route involves refluxing copper(II) hexafluoroacetylacetonate ([Cu(hfac)₂]) with this compound in octane solvent. This method yields polynuclear copper complexes, with reaction time and stoichiometry influencing product purity. Green crystals formed after solvent evaporation are characterized via elemental analysis, IR spectroscopy, and X-ray diffraction .

Q. What are the natural sources of this compound?

- Methodological Answer : This compound occurs naturally in cocoa at concentrations up to 1 mg/kg. Isolation from natural matrices typically involves solvent extraction (e.g., dichloromethane) followed by GC-MS analysis. Comparative retention indices and spectral libraries (e.g., NIST) are critical for confirming identity .

Advanced Research Questions

Q. How does this compound interact in coordination chemistry?

- Methodological Answer : The compound acts as a bridging ligand in copper(II) complexes, enabling the formation of linear pentanuclear structures. Magnetic susceptibility studies reveal weak antiferromagnetic coupling (J = −1.6 cm⁻¹) between Cu(II) centers. The equatorial coordination geometry of the pyrazine nitrogen atoms facilitates superexchange interactions, as confirmed by magneto-structural correlations .

Q. What challenges arise in quantifying trace levels of this compound in environmental samples?